molecular formula C17H21NO3 B1263036 1-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3,4,7,8,8a-hexahydro-1H-isoquinolin-6-one

1-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3,4,7,8,8a-hexahydro-1H-isoquinolin-6-one

Cat. No. B1263036
M. Wt: 287.35 g/mol
InChI Key: TVTNSEWSTITOSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3,4,7,8,8a-hexahydro-1H-isoquinolin-6-one is a member of isoquinolines.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Isoquinolines, including derivatives similar to the specified compound, have been synthesized through various methods, demonstrating their potential in creating diverse chemical structures with potential biological activities. For instance, the study by Kametani et al. (1973) described the synthesis of isoquinoline derivatives through a multi-step process starting from a common intermediate, highlighting the versatility of these compounds in synthetic chemistry Kametani et al., 1973.

Pharmacological Applications

  • Isoquinoline compounds have been studied for their effects on biological systems. For example, Gastpar et al. (1998) investigated methoxy-substituted 3-formyl-2-phenylindoles, which share structural similarities with the specified compound, for their inhibition of tubulin polymerization, a mechanism that could have implications in cancer therapy Gastpar et al., 1998.

Biological Activity and Mechanistic Insights

  • The synthesis and evaluation of tetrahydroquinoline derivatives, as reported by Kouznetsov et al. (2016), provide insights into the structure-activity relationships of these compounds. Their study indicated a correlation between the structural features of tetrahydroquinoline derivatives and their cytotoxic activities against certain cancer cell lines, suggesting potential therapeutic applications Kouznetsov et al., 2016.

Chemical Structure and Biological Interactions

  • The research on the synthesis of 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one by Chen Zhan-guo (2008) explores a novel synthetic route, providing a foundation for understanding how modifications in the isoquinoline structure could impact biological interactions and activities Chen Zhan-guo, 2008.

properties

Product Name

1-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3,4,7,8,8a-hexahydro-1H-isoquinolin-6-one

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

1-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3,4,7,8,8a-hexahydro-1H-isoquinolin-6-one

InChI

InChI=1S/C17H21NO3/c1-21-17-5-2-11(9-16(17)20)8-15-14-4-3-13(19)10-12(14)6-7-18-15/h2,5,9-10,14-15,18,20H,3-4,6-8H2,1H3

InChI Key

TVTNSEWSTITOSK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2C3CCC(=O)C=C3CCN2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3,4,7,8,8a-hexahydro-1H-isoquinolin-6-one
Reactant of Route 2
1-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3,4,7,8,8a-hexahydro-1H-isoquinolin-6-one
Reactant of Route 3
1-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3,4,7,8,8a-hexahydro-1H-isoquinolin-6-one
Reactant of Route 4
1-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3,4,7,8,8a-hexahydro-1H-isoquinolin-6-one
Reactant of Route 5
1-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3,4,7,8,8a-hexahydro-1H-isoquinolin-6-one
Reactant of Route 6
1-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3,4,7,8,8a-hexahydro-1H-isoquinolin-6-one

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